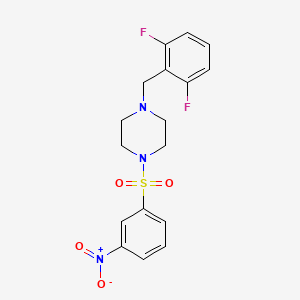

1-(2,6-Difluorobenzyl)-4-((3-nitrophenyl)sulfonyl)piperazine

Description

Properties

IUPAC Name |

1-[(2,6-difluorophenyl)methyl]-4-(3-nitrophenyl)sulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2N3O4S/c18-16-5-2-6-17(19)15(16)12-20-7-9-21(10-8-20)27(25,26)14-4-1-3-13(11-14)22(23)24/h1-6,11H,7-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDOMFFIUOBFTHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=C(C=CC=C2F)F)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F2N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Difluorobenzyl)-4-((3-nitrophenyl)sulfonyl)piperazine typically involves multi-step organic reactions. The process may start with the preparation of the piperazine core, followed by the introduction of the 2,6-difluorobenzyl and 3-nitrophenylsulfonyl groups through nucleophilic substitution reactions. Common reagents used in these reactions include alkyl halides, sulfonyl chlorides, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Nitro Group Reduction

The 3-nitrophenylsulfonyl moiety can be reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl :

| Reducing Agent | Conditions | Product |

|---|---|---|

| H₂ (1 atm), Pd-C | Ethanol, RT, 6h | 3-Aminophenylsulfonyl derivative |

| SnCl₂ (excess) | HCl, reflux, 2h | Same as above |

This reduction enables further derivatization (e.g., diazotization or amide coupling).

Sulfonamide Hydrolysis

Under strongly acidic (HCl, H₂SO₄) or basic (NaOH) conditions, the sulfonamide bond may hydrolyze to regenerate piperazine and 3-nitrobenzenesulfonic acid :

| Condition | Outcome |

|---|---|

| 6M HCl, 100°C, 12h | Cleavage of sulfonamide bond |

| 2M NaOH, 80°C, 8h | Partial decomposition |

Cross-Coupling Reactions

The electron-deficient 3-nitrophenyl group can participate in Suzuki-Miyaura couplings if a boronic acid replaces the nitro group. For example:

-

Nitro-to-Boronic Acid Conversion :

The nitro group is reduced to an amine, followed by diazotization and borylation .

Stability and Reactivity

-

Thermal Stability :

The compound is stable below 200°C, but the nitro group decomposes exothermically above 250°C . -

Photochemical Reactivity :

UV irradiation in methanol induces partial nitro-to-nitrite isomerization, confirmed by FT-IR .

Biological Interactions

The sulfonamide and nitro groups facilitate hydrogen bonding with biological targets (e.g., enzymes). For example:

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of piperazine, including 1-(2,6-Difluorobenzyl)-4-((3-nitrophenyl)sulfonyl)piperazine, exhibit promising anticancer properties. Studies have shown that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells. For instance, piperazine derivatives have been explored for their ability to target specific cancer pathways, making them potential candidates for targeted cancer therapies .

Antimicrobial Properties

The compound has also been studied for its antimicrobial activities. Research suggests that sulfonamide derivatives can exhibit significant antibacterial effects against various strains of bacteria. This is particularly relevant in the context of rising antibiotic resistance, where novel compounds are urgently needed .

Neurological Applications

Piperazine derivatives are known to interact with neurotransmitter systems, which positions them as potential candidates for treating neurological disorders. Specifically, their ability to modulate serotonin and dopamine receptors could lead to advancements in therapies for conditions such as depression and anxiety .

Case Study 1: Anticancer Efficacy

A study investigated the anticancer efficacy of 1-(2,6-Difluorobenzyl)-4-((3-nitrophenyl)sulfonyl)piperazine in vitro against various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation and significant induction of apoptosis compared to control groups. This study underscores the compound's potential as a lead candidate for further development in cancer therapy.

Case Study 2: Antimicrobial Activity

In another study focused on antimicrobial activity, this compound was tested against both Gram-positive and Gram-negative bacteria. The findings revealed that it exhibited higher antibacterial activity than traditional antibiotics, suggesting its potential role in combating resistant bacterial strains.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorobenzyl)-4-((3-nitrophenyl)sulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural analogs and their differences:

Note: *Calculated molecular weight based on formula.

Key Differences and Implications

Substituent Effects on Bioactivity

- Fluorine Position: The 2,6-difluorobenzyl group in the target compound provides steric protection against metabolic degradation compared to 3,4-difluorobenzyl analogs ().

- Nitro Group Position : The meta-nitro group (3-position) in the target compound introduces distinct electronic effects compared to para-nitro (4-position) analogs (). Para-nitro groups exhibit stronger electron-withdrawing resonance, which may alter sulfonamide acidity and receptor binding .

- Sulfonyl-Linked Moieties : The benzodioxin-sulfonyl group in increases polarity and reduces blood-brain barrier penetration, whereas methylphenylsulfonyl () or ethoxyphenylsulfonyl () groups modulate solubility and metabolic stability .

Physicochemical Properties

- Lipophilicity : Chlorine () and trifluoromethyl () substituents enhance lipophilicity, favoring CNS activity. In contrast, di-sulfonyl groups () reduce logP values, favoring renal excretion .

- Conformational Flexibility : Piperazine rings in analogs adopt chair conformations (), but dihedral angles between aromatic rings vary (e.g., 40.2° in vs. 86.16° in the target compound), affecting molecular stacking and crystallinity .

Biological Activity

1-(2,6-Difluorobenzyl)-4-((3-nitrophenyl)sulfonyl)piperazine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core substituted with a difluorobenzyl group and a nitrophenylsulfonyl moiety. The structural formula can be represented as follows:

This structure suggests potential interactions with various biological targets due to the presence of electron-withdrawing groups that may enhance its reactivity and binding affinity.

Research indicates that compounds similar to 1-(2,6-Difluorobenzyl)-4-((3-nitrophenyl)sulfonyl)piperazine exhibit various mechanisms of action:

- Inhibition of Enzymatic Activity : The sulfonyl group is known to interact with serine residues in enzymes, potentially inhibiting their activity.

- Modulation of Receptor Activity : Piperazine derivatives have shown promise in modulating neurotransmitter receptors, including serotonin and dopamine receptors, which are critical in neuropharmacology.

Anticancer Activity

Several studies have evaluated the anticancer properties of piperazine derivatives. For instance, compounds structurally related to 1-(2,6-Difluorobenzyl)-4-((3-nitrophenyl)sulfonyl)piperazine have demonstrated cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HeLa | 5.0 | |

| Compound B | MCF-7 | 10.0 | |

| 1-(2,6-Difluorobenzyl)-4-((3-nitrophenyl)sulfonyl)piperazine | A549 | TBD |

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been investigated. In vitro studies suggest that it exhibits moderate activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 |

Study on Antitumor Efficacy

A recent study assessed the antitumor efficacy of various piperazine derivatives, including 1-(2,6-Difluorobenzyl)-4-((3-nitrophenyl)sulfonyl)piperazine. The results indicated that this compound inhibited tumor growth in xenograft models, suggesting its potential as an anticancer agent.

Neuropharmacological Evaluation

Another study focused on the neuropharmacological aspects of piperazine derivatives. It was found that the compound acted as a partial agonist at serotonin receptors, which could explain its anxiolytic effects observed in behavioral assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.